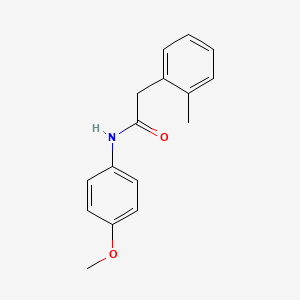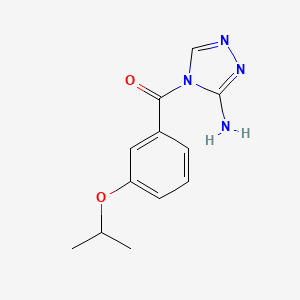![molecular formula C16H17ClN2O2 B5350946 N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mécanisme D'action
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission in the central nervous system. By blocking the activity of mGluR5, this compound can reduce the release of glutamate and inhibit the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It can reduce the release of glutamate and inhibit the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound can also reduce the expression of inflammatory cytokines and oxidative stress markers, which are involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high degree of selectivity for mGluR5, its stability in solution, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as the need for careful dosing to avoid off-target effects and the potential for non-specific binding to other receptors.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea and its potential applications in neuroscience. One area of interest is the development of more selective mGluR5 antagonists that can avoid off-target effects and improve the specificity of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, the use of this compound in combination with other drugs or therapies may also be a promising avenue for future research.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea can be synthesized using a straightforward method that involves the reaction of 2-chlorophenyl isocyanate with 1-(3-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting urea derivative can be purified using column chromatography or recrystallization to obtain a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been widely used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and alcohol dependence. This compound has also been found to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(12-6-5-7-13(10-12)21-2)18-16(20)19-15-9-4-3-8-14(15)17/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDHFZXVBHROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)
![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)